molecular formula C5H12ClN B13167976 3-Chloro-2,2-dimethylpropan-1-amine

3-Chloro-2,2-dimethylpropan-1-amine

Cat. No.: B13167976
M. Wt: 121.61 g/mol
InChI Key: MKWFOLKHIRBEIO-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethylpropan-1-amine is an organic compound with the molecular formula C5H12ClN. It is a colorless liquid that is slightly soluble in water and has a boiling point of approximately 140°C . This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,2-dimethylpropan-1-amine can be synthesized through several methods:

Industrial Production Methods

The industrial production of this compound typically involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually carried out in inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, such as 3-dimethylamino-2,2-dimethylpropan-1-ol.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the original compound.

Scientific Research Applications

3-Chloro-2,2-dimethylpropan-1-amine is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2,2-dimethylpropan-1-amine involves its role as a proton donor. It donates a proton to substrate molecules, forming anions that can react with other molecules to form new products. This property makes it useful in various catalytic and synthetic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,2-dimethylpropan-1-amine is unique due to its specific structure, which allows it to act as a versatile intermediate in various chemical reactions. Its ability to donate protons and form stable anions makes it particularly valuable in synthetic chemistry.

Properties

Molecular Formula

C5H12ClN

Molecular Weight

121.61 g/mol

IUPAC Name

3-chloro-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C5H12ClN/c1-5(2,3-6)4-7/h3-4,7H2,1-2H3

InChI Key

MKWFOLKHIRBEIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)CCl

Origin of Product

United States

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